Methyl phaeophorbide
Overview
Description
Methyl pheophorbide a is a natural product, one of the chlorophyll-a derivatives .
Synthesis Analysis
Methyl pyropheophorbide-a (MPPa), one of the chlorin class photosensitizers, is synthesized and developed into MPPa-loaded solid lipid nanoparticles (SLNs) with improved solubility and photodynamic therapy (PDT) efficacy . The synthesized MPPa was confirmed by 1H nuclear magnetic resonance (1H-NMR) spectroscopy and UV-Vis spectroscopy .Molecular Structure Analysis
The methyl pheophorbide A is a dark green porphyrin compound isolated from methanol extract of perilla leaves .Scientific Research Applications
Synthesis and Structural Studies
- Methyl phaeophorbide, a derivative of chlorophyll, has been synthesized and studied for its structural properties. Clezy and Fookes (1979) synthesized phaeophorbide c1 and c2 methyl esters, contributing to the understanding of chlorophyll c derivatives (Clezy & Fookes, 1979).
- In another study, Conant and Moyer (1930) investigated the characteristic reactions of chlorophyll compounds, including phaeophorbides, in ether solutions with strong methyl alcoholic potassium hydroxide (Conant & Moyer, 1930).
Photodynamic Therapy and Cancer Research
- The potential of methyl phaeophorbide derivatives in photodynamic therapy and cancer treatment has been explored. Chen et al. (2005) synthesized pyropheophorbides and their metal complexes to investigate applications as peripheral benzodiazepine receptor binding probes and photosensitizers in photodynamic therapy (Chen et al., 2005).
Chlorophyll Breakdown and Plant Physiology
- The role of methyl phaeophorbide in chlorophyll breakdown in plants has been studied. Rodoni et al. (1998) measured the activities of phaeophorbide a oxygenase in barley leaves, a key enzyme in the catabolic pathway of chlorophyll, during different stages of senescence (Rodoni, Schellenberg & Matile, 1998).
Antioxidant and Anticarcinogenic Properties
- Methylphophorbide a isolated from wheat grass showed antioxidative efficacy and cytotoxic effects on cancer cells, suggesting its potential in cancer treatment and oxidative stress management (Das et al., 2016).
Photophysical and Photochemical Properties
- The photophysical and photochemical properties of methyl phaeophorbide-a derivatives have been researched for their potential in photodynamic therapy and medical applications. Tan et al. (2017) synthesized a novel methyl pyropheophorbide-a-derived photosensitizer and studied its efficacy in cancer cell photodynamic therapy (Tan et al., 2017).
Future Directions
Methyl pheophorbide A induces photodynamic cell death in the U937 and SK-HEP-1 cells, and its potential as a material for the development of a new photosensitizer was evaluated . This study demonstrates the isolation, identification, and phototoxic activity of methyl pheophorbide A in perilla leaves . We expect that this study will be useful in the search for photosensitizer candidates using natural products .
properties
IUPAC Name |
methyl 16-ethenyl-11-ethyl-4-hydroxy-22-(3-methoxy-3-oxopropyl)-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaene-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H38N4O5/c1-9-20-16(3)23-13-25-18(5)22(11-12-29(41)44-7)33(39-25)31-32(36(43)45-8)35(42)30-19(6)26(40-34(30)31)15-28-21(10-2)17(4)24(38-28)14-27(20)37-23/h9,13-15,18,22,32,39,42H,1,10-12H2,2-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXSMOZWPXDRTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=NC1=CC3=C(C4=C(C(C(=C5C(C(C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)OC)C4=N3)C(=O)OC)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H38N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
606.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl phaeophorbide | |
CAS RN |
5594-30-9 | |
Record name | Methylpheophorbide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005594309 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl phaeophorbide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407320 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl [3S-(3α,4β,21β]-14-ethyl-21-(methoxycarbonyl)-4,8,13,18-tetramethyl-20-oxo-9-vinylphorbine-3-propionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.553 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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